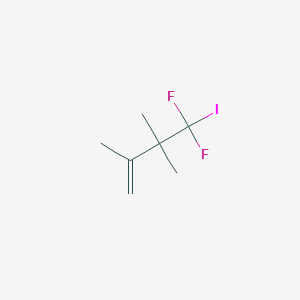
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene is an organic compound with the molecular formula C7H11F2I. It is characterized by the presence of fluorine and iodine atoms attached to a butene backbone, along with three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene typically involves the introduction of fluorine and iodine atoms onto a butene backbone. One common method is the halogenation of 2,3,3-trimethylbut-1-ene using fluorinating and iodinating agents under controlled conditions. The reaction may proceed as follows:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Addition: Hydrogen halides (HX) or halogens (X2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Addition: Formation of halogenated alkanes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of fluorine and iodine atoms enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzotrifluoride: Contains an iodine atom and trifluoromethyl group attached to a benzene ring.
2,4-Difluoro-3-iodopyridine: Contains fluorine and iodine atoms attached to a pyridine ring.
3,4-Difluoroiodobenzene: Contains fluorine and iodine atoms attached to a benzene ring.
Uniqueness
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene is unique due to its specific structural arrangement, which includes a butene backbone with fluorine and iodine atoms, as well as three methyl groups. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
87970-47-6 |
|---|---|
Molekularformel |
C7H11F2I |
Molekulargewicht |
260.06 g/mol |
IUPAC-Name |
4,4-difluoro-4-iodo-2,3,3-trimethylbut-1-ene |
InChI |
InChI=1S/C7H11F2I/c1-5(2)6(3,4)7(8,9)10/h1H2,2-4H3 |
InChI-Schlüssel |
KMZOBEYJJQFADV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C)(C)C(F)(F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
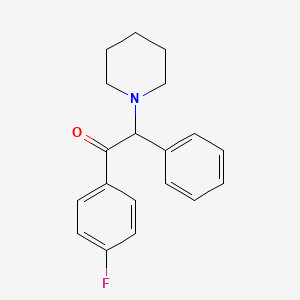
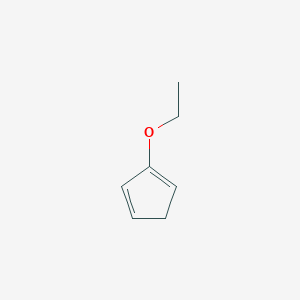
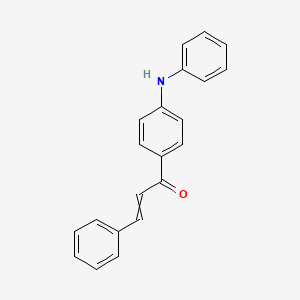
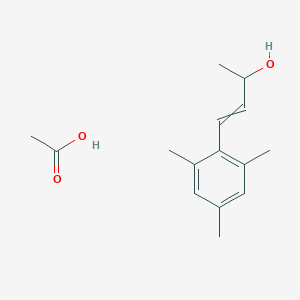

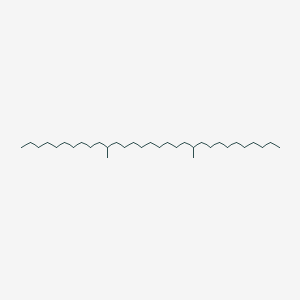
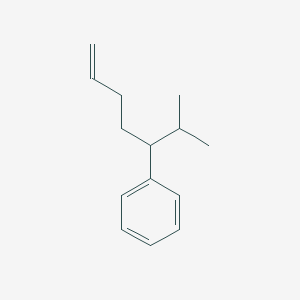
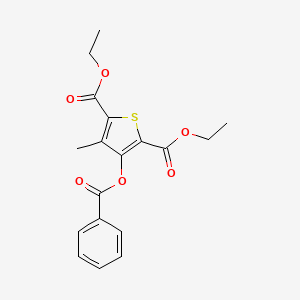
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)
